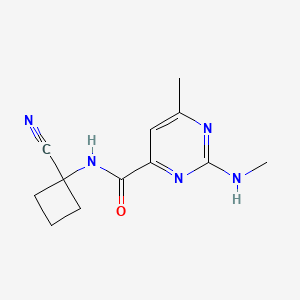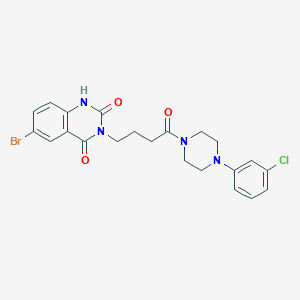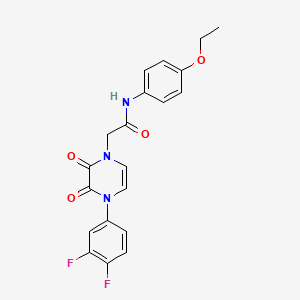
2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide, is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using solvent mixtures, as described in the second paper . This suggests that the synthesis of our compound might also involve a coupling reaction, possibly between a pyrazine derivative and an appropriate acetamide. The use of solvents like toluene and methanol could be relevant for the crystallization process of our compound as well.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray diffraction . These methods could be applied to our compound to ascertain its geometry, confirm its molecular structure, and understand the intermolecular interactions within the crystal lattice. The presence of difluorophenyl and ethoxyphenyl groups in our compound would likely influence its molecular geometry and electronic properties.
Chemical Reactions Analysis
Although the provided papers do not detail specific reactions for the compound , they do offer insights into the reactivity of similar molecules. For instance, the presence of acetamide groups in the compounds studied suggests potential reactivity at the amide linkage, which could be a site for further chemical transformations . The difluorophenyl group in our compound could also affect its reactivity, possibly through electronic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to our target molecule have been characterized using techniques like FTIR, NMR, and UV-Visible spectroscopy . These methods could be employed to determine the properties of our compound, such as its thermal stability, vibrational frequencies, and electronic absorption characteristics. The difluorophenyl and ethoxyphenyl groups would contribute to the compound's unique physical and chemical properties.
科学的研究の応用
Chemical Synthesis and Molecular Structure The study of novel coordination complexes constructed from pyrazole-acetamide derivatives showcases the significance of such compounds in developing materials with potential antioxidant activity. In this context, compounds similar to the query chemical are synthesized and characterized, revealing insights into their structural and chemical properties. Such research underlines the importance of understanding the molecular structure and coordination chemistry for applications in materials science and potential therapeutic agents (Chkirate et al., 2019).
Antimicrobial and Biological Activity Derivatives of acetamides, including pyrazolone and thiophene, have been explored for their antimicrobial properties. These studies demonstrate the potential of such compounds in the development of new antimicrobial agents, highlighting the role of chemical synthesis in creating molecules with specific biological activities. This aspect of research is crucial for the discovery of new drugs and treatments for various microbial infections (Aly et al., 2011).
Nonlinear Optical Properties The investigation of nonlinear optical properties of organic crystals, including acetamide derivatives, is essential for the development of photonic devices like optical switches and modulators. Theoretical and experimental studies on compounds structurally related to the query chemical provide insights into their potential applications in advanced optical technologies. Such research is fundamental in the field of materials science, aiming to develop new materials for optical and electronic applications (Castro et al., 2017).
特性
IUPAC Name |
2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O4/c1-2-29-15-6-3-13(4-7-15)23-18(26)12-24-9-10-25(20(28)19(24)27)14-5-8-16(21)17(22)11-14/h3-11H,2,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFXTZQEKJMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B3011246.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011247.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)
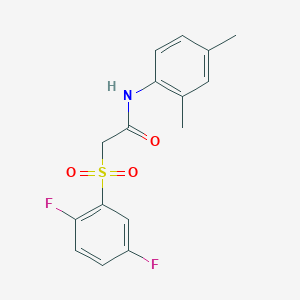
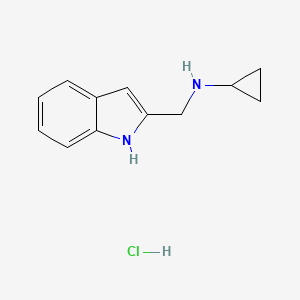
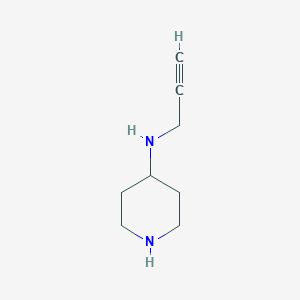
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)
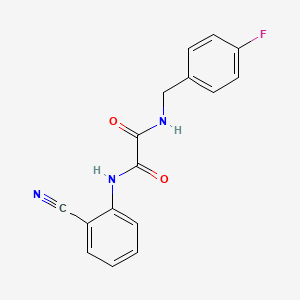
![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B3011263.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)
